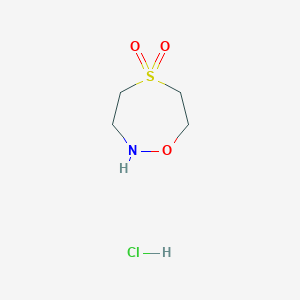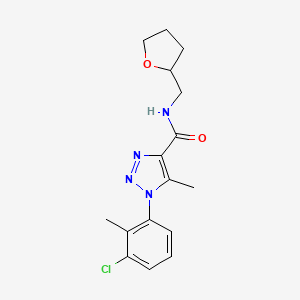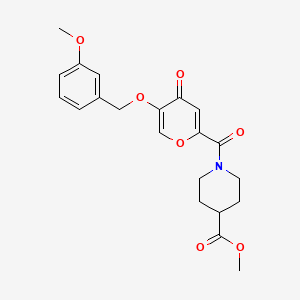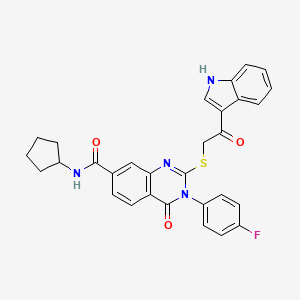
3-(3-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to inhibit the activity of BTK, a key enzyme involved in the development and progression of cancer.
Aplicaciones Científicas De Investigación
Environmental Fate and Effects
Parabens, including compounds similar in structure to 3-(3-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)propanamide, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that remove them from wastewater, parabens persist at low concentrations in effluents and are found in surface water and sediments. This persistence is due to the continuous introduction into the environment from paraben-based products. Chlorinated derivatives of parabens, which might share structural similarities with the chlorophenyl group in the compound of interest, have been detected in various water bodies but not in drinking water. These chlorinated by-products are more stable and require further study to understand their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Antimicrobial Activities
Eugenol, a compound related in function to the query chemical, demonstrates broad-spectrum antimicrobial activity against various microorganisms, including those responsible for human infectious diseases, diseases of the oral cavity, and food-borne pathogens. Eugenol's antimicrobial properties could be indicative of the potential antimicrobial activities of compounds with similar functional groups or molecular actions. This suggests a potential for the development of new antimicrobial agents from compounds including 3-(3-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)propanamide (Marchese et al., 2017).
Potential in Cancer Therapy
FTY720, a compound with distinct pharmacological properties, shows potential in cancer therapy through mechanisms that may be independent of its immunosuppressive effects. While structurally different, the exploration of compounds like 3-(3-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)propanamide could uncover new pathways or targets for cancer treatment. FTY720's dual role as an immunosuppressant and a preclinical antitumor agent highlights the importance of investigating the multifaceted biological activities of compounds (Zhang et al., 2013).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S2/c20-15-5-1-4-14(12-15)8-9-18(22)21-13-19(23,16-6-2-10-24-16)17-7-3-11-25-17/h1-7,10-12,23H,8-9,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVJJLCJJVDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513135.png)


![1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513139.png)
![2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B2513141.png)
![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2513142.png)
![Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2513145.png)



![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2513150.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide](/img/structure/B2513154.png)